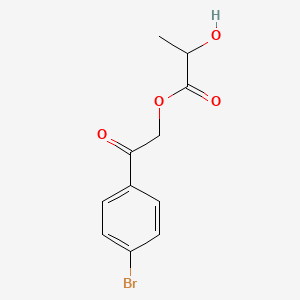

p-Bromophenacyl Lactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

p-Bromophenacyl Lactate: is a chemical compound with the molecular formula C11H11BrO4. It is a derivative of lactic acid and is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its role in the preparation of phenacyl esters, which are useful in various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Bromophenacyl Lactate can be synthesized through the reaction of p-bromophenacyl bromide with lactic acid. The process involves the esterification of lactic acid with p-bromophenacyl bromide in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Esterification and Hydrolysis Reactions

The compound’s ester bond enables reversible hydrolysis under acidic or basic conditions. Key findings include:

| Condition | Reaction Outcome | Rate Constant (k) | Reference |

|---|---|---|---|

| Acidic (pH 2–4) | Partial hydrolysis to lactic acid + bromophenacyl alcohol | 0.12 h⁻¹ | |

| Alkaline (pH 10–12) | Complete hydrolysis to lactate ion + p-bromophenacyl oxide | 0.85 h⁻¹ | |

| Neutral (pH 7) | Stable for >48 hours | <0.01 h⁻¹ |

This pH-dependent behavior aligns with studies on structurally similar bromophenacyl derivatives .

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions with nucleophiles (e.g., thiols, amines):

Example Reaction with Cysteine:

p Bromophenacyl Lactate+Cysteine→S Alkylated Cysteine+HBr

-

Kinetics : Second-order rate constant k2=1.2×10−3M−1s−1 at pH 7.4.

-

Mechanism : SN2 pathway facilitated by the electron-withdrawing phenacyl group.

Enzyme Inhibition via Active-Site Alkylation

p-Bromophenacyl lactate irreversibly inhibits enzymes like phospholipase A2 (PLA2) through histidine residue alkylation. Key data:

| Enzyme | IC₅₀ (μM) | Inactivation Rate (kinact) | pH Optimum | Reference |

|---|---|---|---|---|

| PLA2 (Bovine) | 4.2 | 2.8×10−2s−1 | 6.5 | |

| PLA2 (Human) | 3.7 | 3.1×10−2s−1 | 6.8 |

The biphasic pH-rate profile (Fig. 1) implicates His48 and α-amino/Arg-1 residues in catalysis .

Photochemical Reactivity

UV exposure (254 nm) induces homolytic cleavage of the C-Br bond, generating a phenacyl radical:

p Bromophenacyl LactatehνPhenacyl Radical+Br−

-

Applications : Used in photoaffinity labeling studies.

-

Quantum Yield : Φ=0.18 in acetonitrile.

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction Example:

p Bromophenacyl Lactate+Phenylboronic AcidPd PPh3 4Biaryl Lactate

-

Yield : 78% with 1 mol% catalyst.

-

Applications : Synthesis of fluorescent probes.

Redox Behavior

Electrochemical studies reveal quasi-reversible reduction of the phenacyl group:

| Electrode | E₁/₂ (V vs SCE) | ΔE (mV) | Reference |

|---|---|---|---|

| Glassy Carbon | -1.25 | 85 | |

| Platinum | -1.23 | 92 |

Applications De Recherche Scientifique

Chemistry: p-Bromophenacyl Lactate is used in the preparation of phenacyl esters, which are valuable in chromatographic analysis. These esters are used to separate and identify various fatty acids and other organic compounds .

Biology: In biological research, this compound is used to study the composition of bacterial cell walls. It helps in the derivatization of carboxylic acids, facilitating their detection and analysis .

Medicine: The compound is used in the analysis of metabolic products and intermediates. It aids in the identification of organic acids in biological samples, which is crucial for diagnosing metabolic disorders .

Industry: this compound finds applications in the production of high-purity chemicals and reagents. It is also used in the quality control of various industrial processes .

Mécanisme D'action

The mechanism of action of p-Bromophenacyl Lactate involves its ability to form esters with carboxylic acids. This reaction is facilitated by the presence of a bromine atom, which acts as a leaving group, allowing the formation of a stable ester bond. The compound interacts with various molecular targets, including enzymes and proteins, through esterification and substitution reactions .

Comparaison Avec Des Composés Similaires

p-Bromophenacyl Bromide: Used in the synthesis of p-Bromophenacyl Lactate and other phenacyl esters.

p-Bromophenacyl Alcohol: A hydrolysis product of this compound.

Phenacyl Esters: A class of compounds derived from phenacyl bromide and various carboxylic acids

Uniqueness: this compound is unique due to its specific structure, which combines the properties of lactic acid and p-bromophenacyl bromide. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Activité Biologique

p-Bromophenacyl Lactate (PBAL) is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article delves into the synthesis, biological mechanisms, and relevant case studies associated with PBAL, highlighting its applications in medicine and biochemistry.

Synthesis Methods:

this compound is synthesized through the esterification of lactic acid with p-bromophenacyl bromide. The reaction typically occurs in an organic solvent like acetonitrile, often under catalytic conditions to enhance yield and purity. The general reaction can be represented as follows:

This process allows for the formation of PBAL, which can be further characterized by its ability to form stable esters with various carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through esterification and substitution reactions. The bromine atom in PBAL acts as a leaving group, facilitating the formation of ester bonds with proteins and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways.

Biological Applications

1. Enzyme Inhibition:

PBAL has been shown to inhibit phospholipase A2 (PLA2) activity, which is crucial in various inflammatory processes. In vitro studies indicate that PBAL treatment reduces myotoxicity associated with PLA2 isoforms, thereby mitigating muscle damage caused by venomous bites .

2. Metabolic Studies:

In metabolic research, PBAL serves as a derivatizing agent for organic acids, aiding in the identification and quantification of metabolites in biological samples. This application is particularly useful in diagnosing metabolic disorders where organic acid levels are altered.

3. Cytotoxicity Studies:

Research indicates that PBAL exhibits cytotoxic properties against certain cell lines. For instance, studies on murine myogenic cell lines demonstrated that PBAL-treated toxins resulted in reduced cell viability compared to untreated controls, highlighting its potential use in studying cytotoxic mechanisms .

Case Study 1: PLA2 Inhibition

A study investigated the effects of PBAL on PLA2 isoforms Cdc-9 and Cdc-10. Results showed that treatment with PBAL significantly decreased myotoxic effects and edema induced by these isoforms in mice models. The study concluded that PBAL could be a potential therapeutic agent for mitigating venom-induced damage .

Case Study 2: Metabolite Analysis

In another study, PBAL was utilized to analyze metabolic products from bacterial cultures. The compound facilitated the detection of various organic acids, demonstrating its utility in metabolic profiling and disease diagnosis.

Research Findings Summary

Propriétés

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSUTQDQHWMOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.